N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole core (1,2,3-thiadiazole) fused with a thiazole ring system. The compound’s structure includes a phenyl substituent at the 4-position of the thiadiazole and a methyl group at the 4-position of the thiazole, with a carboxamide linkage bridging the two rings. Its synthesis likely follows protocols for analogous thiadiazole-thiazole hybrids, involving coupling reactions between activated carboxylates and amines under standard peptide coupling conditions (e.g., EDCI or HOBt) .
Key structural features include:
- Thiadiazole ring: Known for electron-deficient properties, enhancing reactivity in biological systems.
- Z-configuration: The (2Z)-ylidene group stabilizes the imine tautomer, influencing molecular geometry and binding affinity.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-phenylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-8-7-19-13(14-8)15-12(18)11-10(16-17-20-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFEOSTRGQLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with cellular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with DNA or RNA, leading to disruption of cellular processes. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the thiadiazole and thiazole rings. Below is a comparative analysis with key analogues:
Key Observations :
- Electron-withdrawing groups (e.g., bromo in 9c) enhance lipophilicity and membrane permeability, critical for intracellular targets .
- Methyl substituents (e.g., in TDL and BTP2) improve metabolic stability but may reduce binding specificity .
- Z-configuration in the target compound likely optimizes steric compatibility with target proteins compared to E-isomers.
Physicochemical Properties
| Parameter | Target Compound | TDL | BTP2 | 9c |
|---|---|---|---|---|
| Molecular Weight | ~330 g/mol | 279 g/mol | 437 g/mol | ~500 g/mol |
| LogP | ~3.2 (estimated) | 2.8 | 4.1 | ~4.5 |
| Hydrogen Bond Acceptors | 5 | 3 | 7 | 8 |
Implications :
- Higher LogP in halogenated derivatives (e.g., 9c) improves blood-brain barrier penetration but increases hepatotoxicity risk.
- The target compound’s moderate LogP balances bioavailability and safety.
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